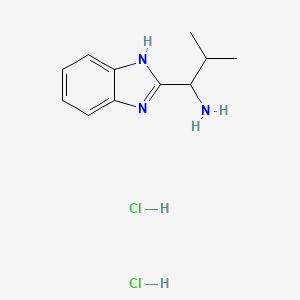

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride

Description

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a benzimidazole derivative characterized by a bicyclic benzodiazole core linked to a branched aliphatic amine chain. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications. The compound’s structural features, including the benzodiazole ring and the 2-methylpropan-1-amine moiety, influence its conformational dynamics and intermolecular interactions, such as hydrogen bonding and ionic interactions .

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;;/h3-7,10H,12H2,1-2H3,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKCDXRSBZHZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 3-(1h-benzimidazol-2-yl)-1h-indazole and N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide have been shown to interact with Serine/threonine-protein kinase Chk1 and Aurora kinase A, respectively. These proteins play crucial roles in cell cycle regulation and mitosis.

Mode of Action

For instance, Carbendazim, a benzimidazole derivative, binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes.

Biochemical Pathways

Benzimidazole derivatives have been associated with the disruption of microtubule assembly, which is a crucial process in cell division. This disruption can lead to cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds such as 3-(1h-benzimidazol-2-yl)-1h-indazole do not have available data on these properties. Understanding these properties is crucial for determining the bioavailability of the compound.

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Name : 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride

- CAS Number : 25810-65-5

- Molecular Formula : C11H17Cl2N3

- Molecular Weight : 262.18 g/mol

Biological Activity

The biological activity of this compound has been studied in several contexts, particularly in relation to its interaction with various biological systems.

Research indicates that compounds similar to 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine exhibit significant activity against specific biological targets. For instance, the benzodiazole moiety is known for its role in enhancing the activity of certain neurotransmitters and may influence receptor interactions in the central nervous system.

Insecticidal Activity

Recent studies have highlighted the potential insecticidal properties of benzodiazole derivatives. A related study focused on 1,3-benzodioxole acids demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. Although not directly tested, the structural similarities suggest that 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride could exhibit similar properties. The study reported LC50 values indicating effective concentrations for larvicidal action without significant mammalian toxicity at higher doses .

Case Studies and Experimental Data

| Study | Findings | Notes |

|---|---|---|

| Study on Larvicidal Activity | Demonstrated effective larvicidal properties of related compounds with LC50 values around 28.9 μM | Highlights potential for mosquito control |

| Toxicity Assessment | No cytotoxicity observed in human cells at concentrations up to 5200 μM | Suggests safety profile for mammalian systems |

| Behavioral Effects in Mice | Mild behavioral effects noted at high doses (2000 mg/kg) | No structural toxicity observed in vital organs |

These findings underscore the need for further exploration of the compound's biological activities and safety profile.

Comparison with Similar Compounds

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride

- Key Differences : The butan-1-amine chain (C4) replaces the propan-1-amine (C3) in the target compound.

- However, the dihydrochloride salt mitigates hydrophobicity by enhancing aqueous solubility .

- Molecular Formula : C12H18Cl2N3 (estimated).

- Applications : Similar utility in metal-catalyzed C–H bond functionalization due to the N,O-bidentate directing group .

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

- Key Differences : An isobutyl group substitutes the methyl group on the benzimidazole nitrogen, and the amine is attached via an ethyl linker.

- The ethyl linker may enhance conformational flexibility compared to the branched propan-1-amine chain .

- Molecular Formula : C13H20Cl2N3.

- Molecular Weight : 253.77 g/mol .

Heterocycle Modifications

2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride

- Key Differences : The benzoxazole ring (oxygen atom in place of one nitrogen in benzodiazole) alters electronic properties.

- Lower molecular weight (249.14 g/mol) compared to the benzodiazole analog .

- Molecular Formula : C10H14Cl2N2O.

1-(2-Methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride

- Key Differences : Replacement of benzodiazole with a pyrazole ring and a 2-methylphenyl group.

- Impact : The pyrazole’s aromaticity and the methylphenyl substituent may enhance π-π stacking interactions but reduce hydrogen-bonding capacity. This structural variation broadens selectivity in receptor-binding applications .

- CAS No.: 1803562-88-0 .

Salt and Hydrate Forms

3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine dihydrochloride hydrate

- Key Differences : A methyl group on the benzimidazole nitrogen and the presence of a hydrate.

- Impact : The hydrate improves crystallinity and stability, advantageous for formulation. The methyl group slightly increases steric bulk compared to the unsubstituted benzodiazole .

- Molecular Formula : C11H17Cl2N3·H2O.

- CAS No.: 797814-91-6 .

Q & A

Synthesis and Purification

Q1. What synthetic routes are recommended for preparing 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride, and how can purity be optimized? Methodological Answer: The compound can be synthesized via condensation of 1H-1,3-benzodiazole-2-carbaldehyde with 2-methylpropan-1-amine, followed by HCl salt formation. Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) predicts feasible one-step routes by leveraging databases like Reaxys or PISTACHIO . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Purity ≥95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Structural Characterization

Q2. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure? Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies benzimidazole protons (δ 7.2–8.1 ppm) and aliphatic chain signals (δ 1.2–3.5 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]⁺) and chloride adducts.

- X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving challenges like twinning or low-resolution data. Hydrogen bonding between NH groups and Cl⁻ ions is critical for salt stability .

Biological Activity Profiling

Q3. How does the benzimidazole core influence biological activity, and what assays validate its mechanism? Methodological Answer: The benzimidazole moiety enhances interactions with biological targets (e.g., GPCRs, enzymes) via π-π stacking and hydrogen bonding.

- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-labeled antagonists) quantify affinity for GPCRs .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) measure IC₅₀ values.

- Cellular Models : HEK293 cells transfected with target receptors assess functional activity (cAMP or Ca²⁺ signaling) .

Crystallization Challenges

Q4. What strategies resolve crystallization difficulties for X-ray analysis of this compound? Methodological Answer:

- Solvent Screening : Use high-throughput vapor diffusion (e.g., PEG 3350 in pH 4–7 buffers).

- SHELX Workflow : SHELXD for phase problem resolution and SHELXL for refinement. Twinning parameters (TWIN/BASF) are adjusted for pseudo-merohedral cases .

- Cryoprotection : Glycerol or ethylene glycol (20–25%) prevents ice formation during data collection.

Data Contradictions in Activity Studies

Q5. How can discrepancies in biological activity data across assays be systematically addressed? Methodological Answer:

- Assay Validation : Ensure consistent cell lines, buffer conditions (e.g., pH 7.4, 37°C), and controls (e.g., DMSO vehicle).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare replicates.

- Orthogonal Assays : Confirm results via SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel modulation .

Stability and Storage

Q6. What storage conditions preserve the compound’s integrity for long-term use? Methodological Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant vials.

- Desiccation : Use silica gel packs to prevent hygroscopic degradation.

- Stability Monitoring : Periodic HPLC analysis (every 6 months) detects decomposition (e.g., free base formation) .

Computational Modeling

Q7. Which computational tools predict the compound’s interaction with biological targets? Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in GPCR pockets (e.g., serotonin receptors).

- MD Simulations : GROMACS assesses dynamic stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Machine learning models (e.g., Random Forest) correlate structural features (e.g., logP, polar surface area) with activity .

Salt Form Verification

Q8. How is the dihydrochloride salt distinguished from the free base analytically? Methodological Answer:

- Elemental Analysis : Confirm Cl⁻ content (theoretical ~16.2% for C₁₁H₁₄N₃·2HCl).

- Ion Chromatography : Quantify chloride ions (retention time ~4.2 min vs. NaNO₃ standard).

- XPS : Detect Cl 2p peaks at ~198 eV .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.